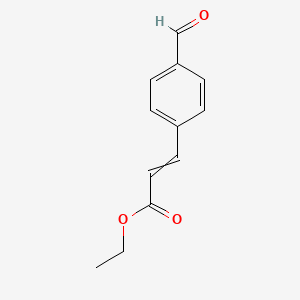
ETHYL (2Z)-3-(4-FORMYLPHENYL)PROP-2-ENOATE
Cat. No. B8793138
M. Wt: 204.22 g/mol
InChI Key: PTLYUOHNLZBHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04335054
Procedure details


The procedure described in Example 28 is repeated, except that 8.23 g (0.05 mol) of 4-formylbenzoyl chloride and 6.25 g (0.0625 mol) of ethyl acrylate are used. After a reaction time of 13 hours at 120° C., 4.7 g (0.023 mol) of ethyl 4-formylcinnamate are obtained, corresponding to a yield of 46% of theory; boiling point 137°-140° C./13 Pa.


Yield
46%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)=O.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=C>>[CH:7]([C:6]1[CH:10]=[CH:11][C:3]([CH:1]=[CH:13][C:12]([O:16][CH2:17][CH3:18])=[O:15])=[CH:4][CH:5]=1)=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)Cl)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
6.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CC=C(C=CC(=O)OCC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.023 mol | |
| AMOUNT: MASS | 4.7 g | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
